Cetirizine Impurity B dihydrochloride
Overview
Description
Cetirizine Impurity B dihydrochloride is a chemical compound that serves as an impurity in Cetirizine dihydrochloride, a second-generation antihistamine. Cetirizine is widely used for its antiallergic properties, specifically as a histamine H1-receptor antagonist. This compound is often studied to ensure the purity and efficacy of Cetirizine formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity B dihydrochloride involves the reaction of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to maintain high purity levels. The process involves multiple purification steps, including crystallization and filtration, to remove any unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Cetirizine Impurity B dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Cetirizine Impurity B dihydrochloride is primarily used in scientific research to:
Ensure the purity of Cetirizine formulations: It is used as a reference standard in quality control processes.
Study the pharmacokinetics of Cetirizine: Understanding how impurities affect the drug’s behavior in the body.
Develop analytical methods: It aids in the development of methods for detecting and quantifying impurities in pharmaceutical formulations.
Mechanism of Action
While Cetirizine Impurity B dihydrochloride itself does not have a direct therapeutic effect, its presence can influence the overall efficacy and safety of Cetirizine. Cetirizine works by selectively inhibiting peripheral H1 receptors, thereby preventing histamine from binding and causing allergic symptoms .
Comparison with Similar Compounds
Cetirizine dihydrochloride: The parent compound, used as an antihistamine.
Levocetirizine dihydrochloride: An enantiomer of Cetirizine with higher affinity for H1 receptors.
Hydroxyzine dihydrochloride: A first-generation antihistamine from
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPZEDLYSAUAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000690-91-4 | |
Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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